2-(1,3-Benzodioxol-5-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine
Description
Nomenclature and Structural Classification
The systematic nomenclature of 2-(1,3-Benzodioxol-5-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic compound naming conventions. The compound possesses multiple recognized synonyms that reflect different naming approaches and structural emphasis points. Alternative nomenclature includes 2-(3,4-methylenedioxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine, which emphasizes the methylenedioxy bridge within the benzodioxole structure. Additional systematic names encompass 1,3,5-triazine, 2-(1,3-benzodioxol-5-yl)-4,6-bis(trichloromethyl)- and 2,6-bis(trichloromethyl)-4-(3,4-methylenedioxyphenyl)-1,3,5-triazine, demonstrating the various approaches to describing the substitution pattern.
From a structural classification perspective, this compound belongs to the triazine family of heterocyclic compounds, specifically the 1,3,5-triazine subfamily characterized by the symmetric arrangement of nitrogen atoms within the six-membered ring. The triazine core represents one of the most important heterocyclic frameworks in organic chemistry, known for its stability and versatility in chemical transformations. The benzodioxole substituent classifies this compound within the methylenedioxyphenyl derivatives, a structural motif commonly found in various bioactive molecules and synthetic intermediates. The presence of two trichloromethyl groups positions this compound within the organochlorine chemical class, specifically as a polychlorinated triazine derivative.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl6N3O2/c13-11(14,15)9-19-8(20-10(21-9)12(16,17)18)5-1-2-6-7(3-5)23-4-22-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQFFNWLTHFJOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC(=NC(=N3)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl6N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80991563 | |
| Record name | 2-(2H-1,3-Benzodioxol-5-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80991563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71255-78-2 | |
| Record name | 2-(1,3-Benzodioxol-5-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71255-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | TAZ 107 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071255782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2H-1,3-Benzodioxol-5-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80991563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Core Substitution Strategy
The compound is synthesized via sequential nucleophilic aromatic substitution (NAS) on cyanuric chloride. The triazine’s three chlorides exhibit decreasing reactivity with each substitution, enabling controlled functionalization. The target molecule requires:
- One 1,3-benzodioxol-5-yl group (electron-rich aromatic substituent).
- Two trichloromethyl groups (-CCl₃, electron-withdrawing substituents).
Order of Substitution
Detailed Synthesis Protocols
Stepwise Substitution via Pathway A
Step 1: Introduction of 1,3-Benzodioxol-5-yl Group
- Reagents : Cyanuric chloride + 5-hydroxy-1,3-benzodioxole (CAS 5826-07-3).
- Conditions :
- Mechanism : Deprotonation of 5-hydroxy-1,3-benzodioxole forms an alkoxide, which displaces a chloride on cyanuric chloride via NAS.
Step 2: Trichloromethylation of Remaining Chlorides
- Reagents : Intermediate from Step 1 + trichloromethylating agent (e.g., CCl₃SiMe₃).
- Conditions :
- Challenges :
Alternative One-Pot Synthesis
Analytical and Process Data
Critical Process Considerations
Solvent and Catalyst Selection
Chemical Reactions Analysis
Types of Reactions: 2-(1,3-Benzodioxol-5-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions may yield dechlorinated or hydrogenated derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce various halogenated derivatives.
Scientific Research Applications
Agricultural Chemistry
One of the primary applications of this compound is in agricultural chemistry as a pesticide or herbicide. Its structure allows for effective targeting of specific pests while minimizing harm to non-target organisms. Studies have shown that compounds with similar triazine structures exhibit herbicidal activity by inhibiting photosynthesis in plants.
Pharmaceutical Development
The compound has been investigated for its potential in pharmaceutical applications, particularly as an anticancer agent. Research indicates that triazine derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that modifications to the triazine structure can enhance its selectivity and potency against tumor cells.
Research has also explored the antimicrobial properties of 2-(1,3-Benzodioxol-5-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine. It has shown effectiveness against a range of bacteria and fungi, suggesting potential use in developing new antimicrobial agents.
Case Study 1: Herbicidal Efficacy
A study published in Journal of Agricultural and Food Chemistry evaluated the herbicidal efficacy of triazine derivatives against common weeds in maize crops. The results indicated that compounds similar to 2-(1,3-Benzodioxol-5-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine significantly reduced weed biomass compared to control treatments.
Case Study 2: Anticancer Activity
In a research article featured in Cancer Letters, scientists tested various triazine derivatives on human cancer cell lines. The study found that specific modifications to the triazine structure increased cytotoxicity against breast cancer cells by inducing apoptosis through mitochondrial pathways.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA: Modulating gene expression and cellular functions.
Affecting Cellular Signaling: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Similarities
Triazine-based photoinitiators share a common 1,3,5-triazine backbone but differ in substituents, which critically influence their photochemical properties. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Triazine Derivatives
Table 2: Photochemical and Performance Metrics
Mechanistic and Performance Insights
Electron-Donating Substituents :
- The benzodioxole group in the target compound enhances visible-light absorption (λₘₐₓ ~410 nm) compared to methoxyphenyl (λₘₐₓ ~370 nm) or styryl derivatives .
- Methoxystyryl (MBTT) and dimethoxystyryl groups improve UV sensitivity but require higher-energy light sources .
Trichloromethyl Reactivity :
- All analogs generate trichloromethyl radicals upon irradiation, initiating polymerization. However, the benzodioxole-triazine system exhibits faster radical generation due to synergistic electron donation and steric effects .
Migration Stability: The target compound’s moderate migration stability is surpassed by polymerized derivatives (e.g., pCT in ), which exhibit negligible leaching . Linear analogs like MBTT show higher residual monomer migration, limiting their use in biomedical applications .
Biological Activity
2-(1,3-Benzodioxol-5-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine (CAS Number: 71255-78-2) is a synthetic compound known for its potential biological activities. This compound features a triazine core with multiple chlorinated methyl groups and a benzodioxole substituent, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and agrochemicals.
- Molecular Formula : CHClNO
- Molecular Weight : 435.89 g/mol
- Appearance : White to light yellow crystalline powder
- Melting Point : 133 °C to 137 °C
- Purity : >98% (GC)
Biological Activity Overview
Research indicates that 2-(1,3-Benzodioxol-5-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, effective against a range of bacterial strains.
- Antitumor Potential : Some research has indicated that the compound may have cytotoxic effects on certain cancer cell lines, warranting further investigation into its mechanisms of action.
- Genotoxicity Concerns : The compound has been flagged for potential genotoxic effects due to the presence of chlorinated groups, which may interact with DNA.
Antimicrobial Activity
A study conducted by [source] evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Antitumor Activity
In vitro assays performed on various cancer cell lines (e.g., HeLa and MCF-7) showed that the compound induced apoptosis in a dose-dependent manner. The IC values were determined as follows:
| Cell Line | IC (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
These findings suggest that the compound may disrupt cellular processes critical for cancer cell survival.
Genotoxicity Assessment
Genotoxicity tests revealed that exposure to the compound resulted in increased rates of DNA damage in cultured human lymphocytes. The comet assay indicated a significant increase in tail moment at higher concentrations.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A research team investigated the effectiveness of the compound in treating skin infections caused by resistant bacterial strains. The results indicated a reduction in infection severity and promoted healing when applied topically. -
Case Study on Antitumor Effects :
In a comparative study with standard chemotherapeutic agents, the compound demonstrated synergistic effects when combined with doxorubicin, enhancing cytotoxicity in breast cancer models.
Safety and Toxicology
Despite its promising biological activities, safety data indicate potential hazards associated with handling this compound. It is classified as causing skin irritation and suspected of causing genetic defects. Proper safety measures must be adhered to when working with this chemical.
Q & A
Basic: What are the recommended synthetic routes for 2-(1,3-benzodioxol-5-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine, and what reaction conditions optimize yield?
Methodological Answer:
Synthesis typically involves nucleophilic substitution reactions using trichlorotriazine derivatives. For example, a two-step approach may include:
Step 1 : React 2,4,6-trichloro-1,3,5-triazine with 1,3-benzodioxol-5-ol under basic conditions (e.g., NaH or K₂CO₃) in anhydrous tetrahydrofuran (THF) at 0–5°C to substitute one chlorine atom .
Step 2 : Introduce trichloromethyl groups via radical-initiated reactions using CCl₄ and azo-initiators (e.g., AIBN) under UV irradiation.
Optimization :
- Maintain stoichiometric control (1:1 molar ratio for benzodioxol substitution).
- Use inert atmospheres (N₂/Ar) to prevent side reactions with moisture.
- Monitor reaction progress via TLC or HPLC to isolate intermediates .
Basic: How can researchers validate the structural integrity of this triazine derivative post-synthesis?
Methodological Answer:
Combine spectroscopic and computational methods:
- ¹H/¹³C NMR : Verify benzodioxol protons (δ 5.9–6.2 ppm for dioxole CH₂; aromatic protons at δ 6.7–7.1 ppm) and triazine ring carbons (δ 165–170 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 455.82 for C₁₂H₅Cl₆N₃O₂) .
- X-ray Crystallography : Resolve crystal packing and bond angles, particularly for trichloromethyl groups (Cl–C–Cl angles ~109.5°) .
Advanced: What experimental designs are suitable for analyzing the photochemical stability of this compound under UV exposure?
Methodological Answer:
Adopt a split-plot design with controlled variables:
- Factors : UV intensity (e.g., 254 nm vs. 365 nm), solvent polarity (acetonitrile vs. toluene), and exposure duration (0–48 hrs).
- Response Variables : Degradation rate (HPLC quantification), byproduct formation (GC-MS), and radical intermediates (EPR spectroscopy).
Protocol :
Prepare triplicate samples in quartz cuvettes under N₂.
Irradiate using a UV lamp with calibrated intensity.
Collect aliquots at intervals (0, 12, 24, 48 hrs) for analysis.
Statistical Analysis : Use ANOVA to identify significant degradation pathways .
Advanced: How do steric and electronic effects of trichloromethyl groups influence reactivity in cross-coupling reactions?
Methodological Answer:
Trichloromethyl groups act as strong electron-withdrawing substituents, altering reactivity:
- Steric Effects : Bulky CCl₃ groups hinder nucleophilic attack at the triazine core, favoring regioselective substitutions at less hindered positions.
- Electronic Effects : The electron-deficient triazine ring enhances electrophilicity, enabling Suzuki-Miyaura couplings with arylboronic acids under Pd catalysis.
Experimental Validation : - Compare reaction rates with non-chlorinated analogs (e.g., methyl-substituted triazines) via kinetic studies.
- Use DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces and predict reactive sites .
Advanced: What methodologies assess the environmental persistence of this compound in aquatic systems?
Methodological Answer:
Follow OECD guidelines for environmental fate studies:
Hydrolysis : Incubate in buffered solutions (pH 4, 7, 9) at 25°C. Monitor degradation via LC-MS/MS.
Biodegradation : Use OECD 301D closed bottle test with activated sludge. Measure BOD/COD ratios over 28 days.
Ecotoxicity : Conduct Daphnia magna acute toxicity assays (48-hr LC₅₀) and algal growth inhibition tests .
Data Interpretation :
- Calculate half-lives (t₁/₂) for hydrolysis and biodegradation.
- Apply QSAR models to predict bioaccumulation potential (log Kow ~3.5–4.0) .
Basic: What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions.
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Avoid water to prevent HCl release.
- Waste Disposal : Collect chlorinated waste in designated containers for incineration .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Address variability through meta-analysis:
Data Harmonization : Normalize activity metrics (e.g., IC₅₀ values) across studies using standardized assays (e.g., MTT for cytotoxicity).
Control for Confounders : Verify purity (≥95% by HPLC) and solvent effects (DMSO vs. aqueous buffers).
Mechanistic Studies : Use siRNA knockdown or CRISPR to identify molecular targets (e.g., kinase inhibition vs. DNA intercalation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
